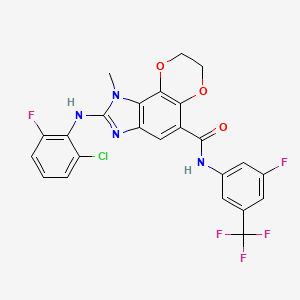
mPGES1-IN-3
Descripción general
Descripción
MPGES1-IN-3, also known as Compound 17d, is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). It exhibits excellent mPGES-1 enzyme potency with an IC50 of 8 nM, cell potency (A549 IC50: 16.24 nM), and human whole blood potency (IC50: 249.9 nM) .
Synthesis Analysis
The synthesis of mPGES1-IN-3 involves structure-based rational design . The process involves the construction of three-dimensional pharmacophore models of mPGES-1 based on reported inhibitors .Molecular Structure Analysis
The molecular weight of mPGES1-IN-3 is 538.85. Its molecular formula is C24H16ClF5N4O3 . The SMILES representation of its structure isO=C(NC1=CC(F)=CC(C(F)(F)F)=C1)C2=C(OCCO3)C3=C(N(C)C(NC4=C(Cl)C=CC=C4F)=N5)C5=C2 .
Aplicaciones Científicas De Investigación
1. Role in Immunosuppression and Melanoma
Research on microsomal prostaglandin E2 synthase 1 (mPGES1) has highlighted its significance in tumor-mediated immunosuppression, particularly in melanoma. Studies have demonstrated that mPGES1 is a crucial downstream effector of the COX2 pathway. It is linked with increased expression of immunosuppressive markers in human melanoma. Investigations using melanoma tissue arrays and mouse models have shown significant associations between high mPGES1 expression and low CD8+ T-cell infiltration, correlating with poorer patient survival. Inhibition of mPGES1 in these models led to suppressed tumor growth and enhanced response to PD-1 checkpoint immunotherapy, suggesting that mPGES1 inhibition might play a potential role in overcoming melanoma immune evasion (Kim, Roszik, Cho, Ogata, Milton, Peng, Menter, Ekmekcioglu, & Grimm, 2018) (Kim, Roszik, Cho, Ogata, Ekmekcioglu, & Grimm, 2020).
2. Inhibitor Binding Sites and Drug Development
Studies have identified specific inhibitor binding sites in mPGES1, providing insights into the development of effective inhibitors as a means to control inflammation. The identification of these sites, including the GSH binding site and a hydrophobic cleft thought to accommodate prostaglandin H(2) substrate, has been instrumental in the advancement of drug development targeting mPGES1. This research underlines the potential of mPGES1 inhibitors as highly selective options for controlling inflammation-related conditions (Prage, Pawelzik, Busenlehner, Kim, Morgenstern, Jakobsson, & Armstrong, 2011).
3. mPGES1 in Hepatocellular Carcinoma
mPGES1 has been identified as playing a role in hepatocellular carcinoma (HCC). Its expression is significantly increased in HCC tissue samples compared to normal liver tissue. The expression of mPGES1 is correlated with various malignant characteristics and enhanced tumorigenesis in HCC. This suggests that mPGES1 may serve as an important clinical and pharmacologic biomarker in HCC (Zang, Ni, Lian, Zhang, Liu, & Huang, 2013).
4. Transcriptional Regulation in Cancer
mPGES1, being a downstream enzyme in the prostaglandin pathway, is considered a better target than COX-2 for cancer progression due to fewer associated complications. However, the discovery of compounds that effectively inhibit mPGES1 has been challenging. Understanding the transcriptional regulation of mPGES1 could provide an alternative approach in drug discovery. Targeting the transcription factors that regulate mPGES1 expression could be a promising strategy in developing new therapeutics (Ramanan & Doble, 2016).
5. Role in Inflammatory and Pain Responses
mPGES1 is crucial in inflammatory responses and pain management. Mice lacking mPGES1 displayed a significant reduction in inflammatory responses in multiple assays, identifying mPGES1 as a key contributor to the pathogenesis of diseases like rheumatoid arthritis and in mediating acute pain during inflammatory responses. These findings suggest mPGES1 as a potential target for treating inflammatory diseases and associated pain (Trebino, Stock, Gibbons, Naiman, Wachtmann, Umland, Pandher, Lapointe, Saha, Roach, Carter, Thomas, Durtschi, Mcneish, Hambor, Jakobsson, Carty, Perez, & Audoly, 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-chloro-6-fluoroanilino)-N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-7,8-dihydro-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF5N4O3/c1-34-19-17(32-23(34)33-18-15(25)3-2-4-16(18)27)10-14(20-21(19)37-6-5-36-20)22(35)31-13-8-11(24(28,29)30)7-12(26)9-13/h2-4,7-10H,5-6H2,1H3,(H,31,35)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSVKDMIYWWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C3=C2OCCO3)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)F)N=C1NC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF5N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mPGES1-IN-3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027942.png)
![2-[4-(3-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3027944.png)
![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)
![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)
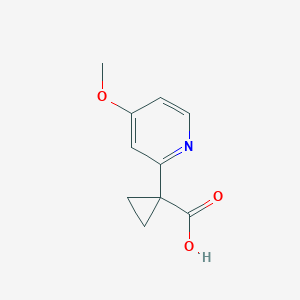
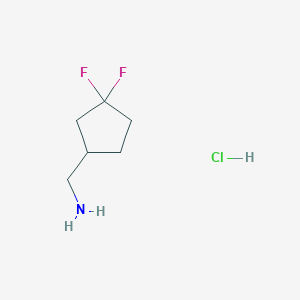
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)
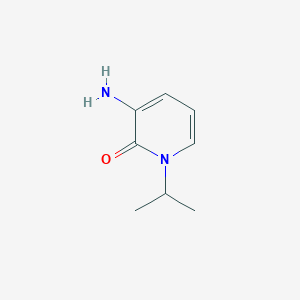

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)
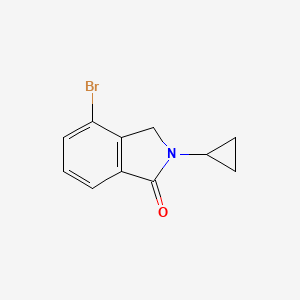
![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)
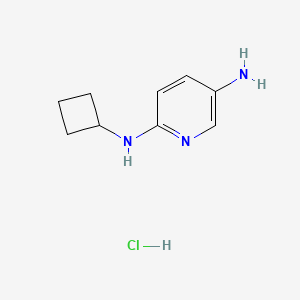
![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)